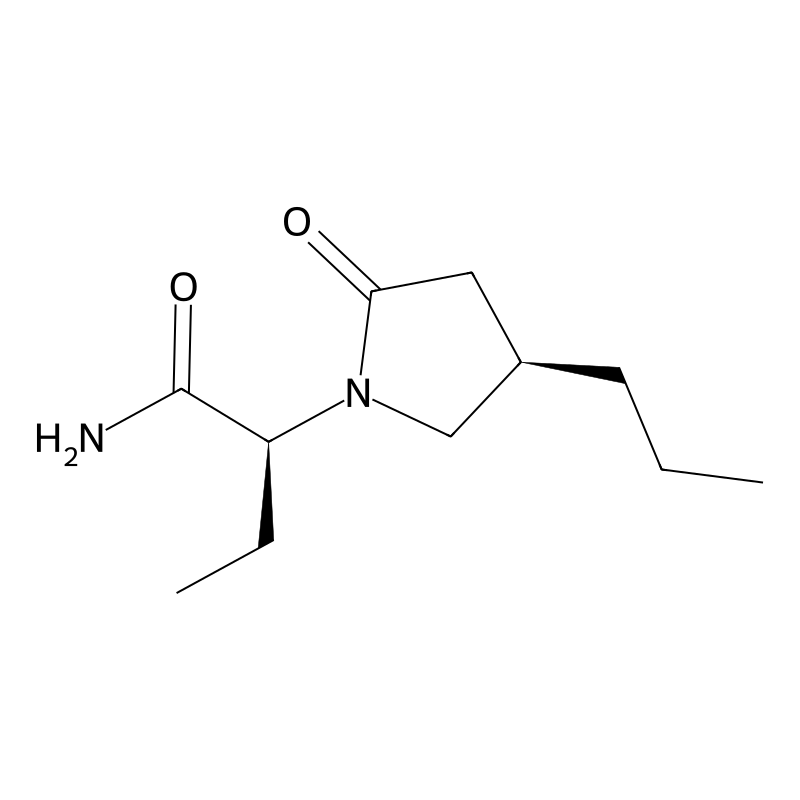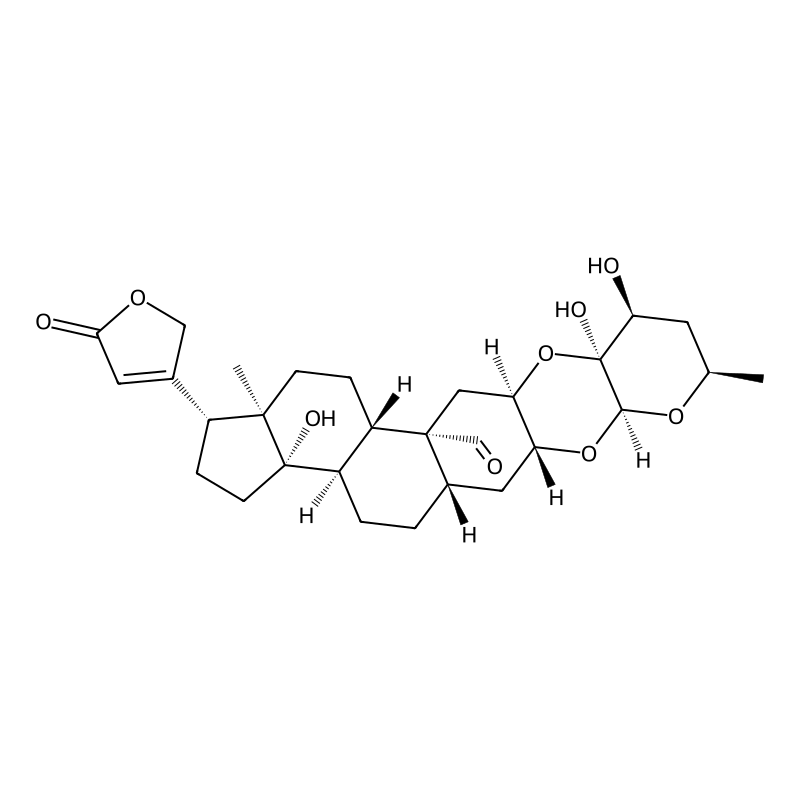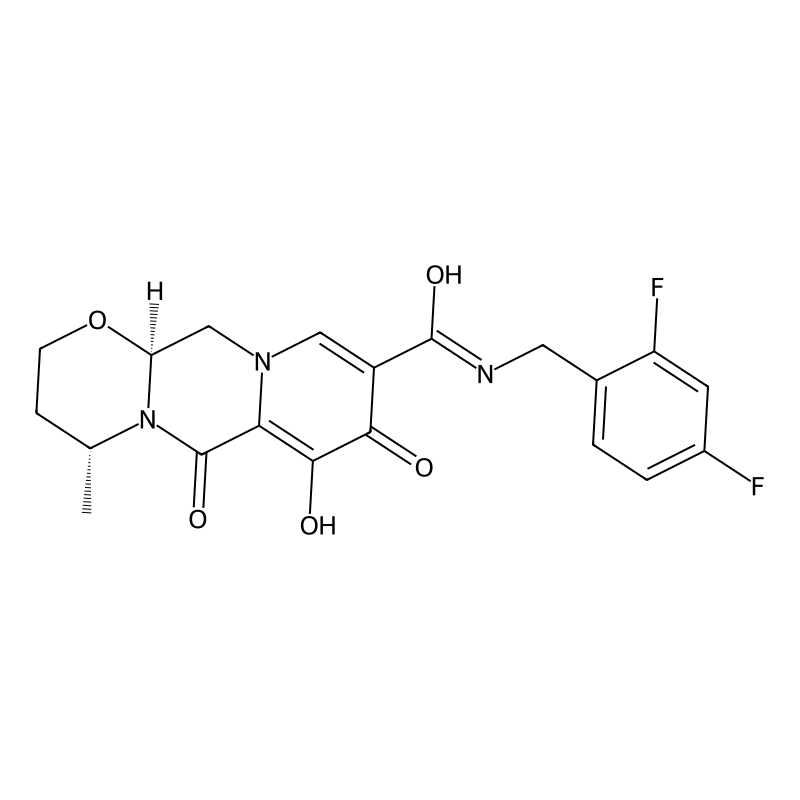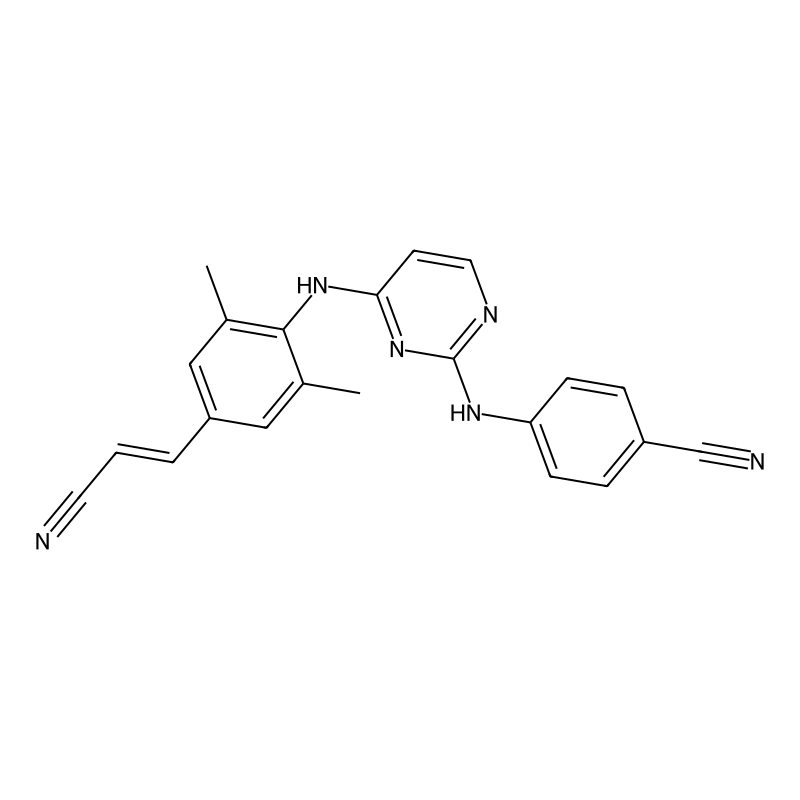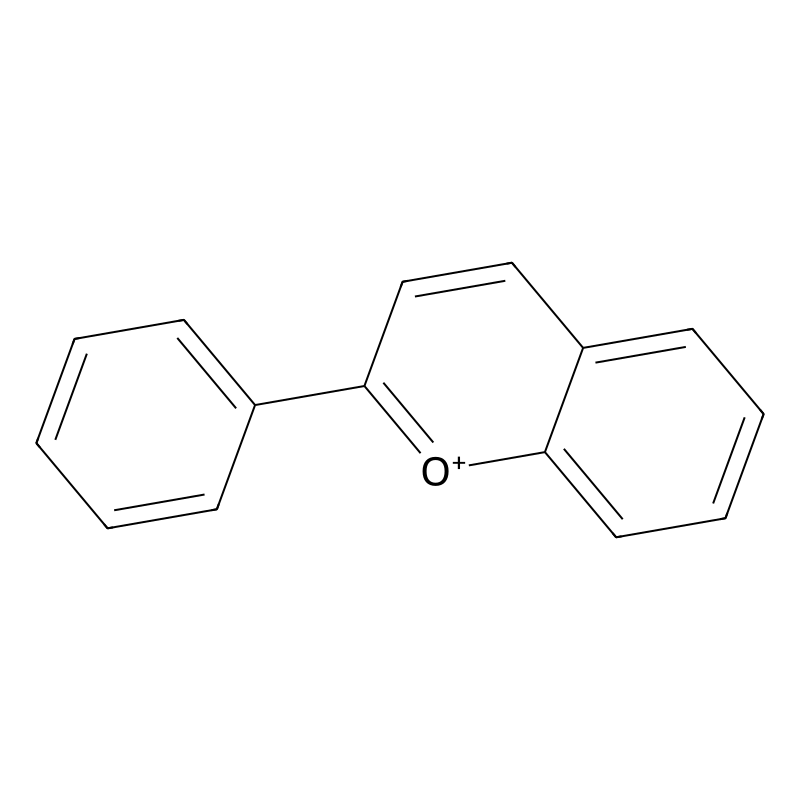Azithromycin
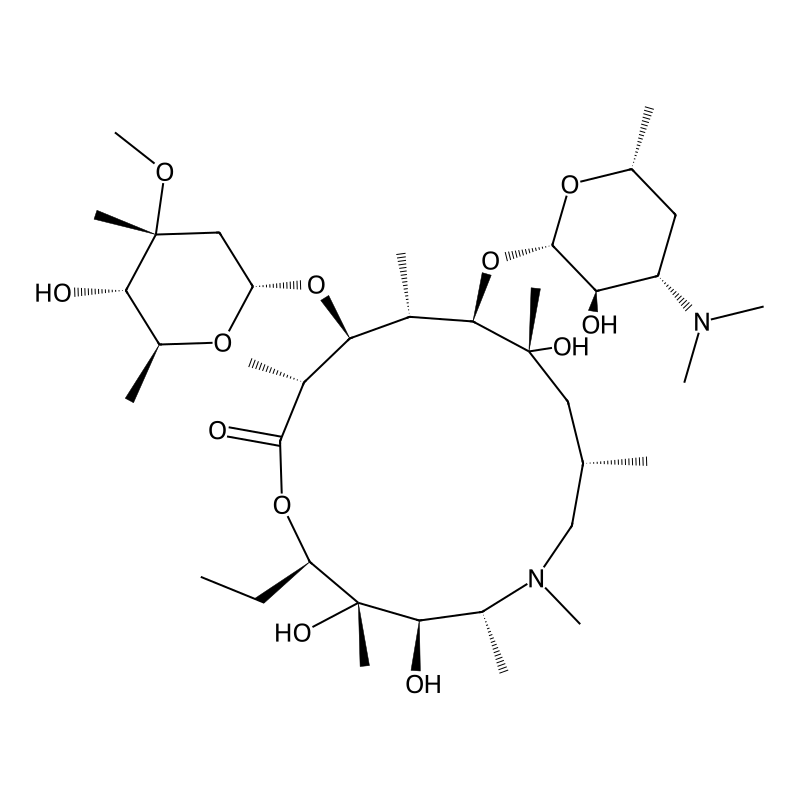
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Azithromycin is a broad-spectrum antibiotic belonging to the macrolide class, characterized by its unique 15-membered lactone ring structure. It is derived from erythromycin and is known for its effectiveness against a variety of bacterial infections, particularly those caused by Gram-positive bacteria and some Gram-negative bacteria. Azithromycin works primarily by inhibiting protein synthesis in bacteria, thereby preventing their growth and replication. It has a favorable pharmacokinetic profile, allowing for once-daily dosing due to its long half-life and extensive tissue distribution .
The mechanism of action of azithromycin involves binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, which are crucial for bacterial growth. Unlike other macrolides, azithromycin's unique structure allows it to remain stable in acidic environments, enhancing its absorption and bioavailability .
Azithromycin is metabolized primarily in the liver, with biliary excretion being the main route of elimination. Approximately 6% of an administered dose is excreted unchanged in urine over a week . Its metabolic pathway has implications for drug interactions, particularly with medications that are substrates of cytochrome P450 3A4, although azithromycin itself is a weak inhibitor of this enzyme compared to other macrolides .
Azithromycin exhibits bacteriostatic activity against a wide range of pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. At higher concentrations, it can also demonstrate bactericidal effects against certain organisms. The drug's immunomodulatory properties have garnered interest in treating chronic inflammatory conditions such as asthma and chronic obstructive pulmonary disease .
In addition to its antibacterial effects, azithromycin has shown potential antiviral activity, particularly in vitro against viruses like rhinovirus and SARS-CoV-2, although further research is necessary to establish its efficacy in viral infections .
Azithromycin is synthesized through a multi-step chemical process that begins with the modification of erythromycin. The key steps include:
- Formation of the 15-membered lactone ring: This involves cyclization reactions that create the characteristic ring structure.
- Methyl substitution at the nitrogen atom: This modification at the 9a position enhances stability and alters metabolic pathways.
- Purification and crystallization: The final product undergoes purification to ensure high purity levels suitable for pharmaceutical use.
These synthetic modifications not only enhance azithromycin's stability but also improve its pharmacokinetic properties compared to erythromycin .
Azithromycin is widely used in clinical settings for treating various bacterial infections, including:
- Respiratory tract infections: Such as pneumonia and bronchitis.
- Skin infections: Including cellulitis.
- Sexually transmitted infections: Such as chlamydia and gonorrhea.
- Mycobacterial infections: For patients with Mycobacterium avium complex.
Additionally, azithromycin has been explored for off-label uses in chronic inflammatory diseases due to its immunomodulatory effects .
Azithromycin can interact with several medications, leading to altered pharmacokinetics or increased risk of adverse effects. Notable interactions include:
- Warfarin: Increased risk of bleeding due to enhanced anticoagulant effect.
- Nelfinavir: Potential liver toxicity when co-administered.
- Pimozide: Risk of QT prolongation due to combined effects on cardiac rhythm.
These interactions underscore the importance of monitoring patients for side effects when azithromycin is prescribed alongside other medications .
Azithromycin shares similarities with other macrolide antibiotics but possesses distinct characteristics that set it apart. Here are some comparable compounds:
| Compound | Structure Type | Key Differences | Unique Features |
|---|---|---|---|
| Erythromycin | 14-membered lactone | Stronger CYP3A4 inhibitor; higher risk of drug interactions | More prone to gastrointestinal side effects |
| Clarithromycin | 14-membered lactone | Stronger CYP3A4 inhibitor; similar spectrum of activity | Better oral bioavailability than erythromycin |
| Roxithromycin | 14-membered lactone | Less effective against certain Gram-negative bacteria | Longer half-life than erythromycin |
| Telithromycin | 14-membered lactone | Approved for respiratory infections; more adverse effects | Unique mechanism against resistant strains |
Azithromycin's unique methyl-substituted nitrogen at the 9a position contributes to its lower inhibition of cytochrome P450 3A4 compared to erythromycin and clarithromycin. This characteristic makes it a safer alternative regarding drug interactions while maintaining broad-spectrum antibacterial activity .
Azithromycin, a 15-membered macrolide antibiotic, is synthesized through a multi-step process starting from erythromycin A. The key transformation involves Beckmann rearrangement of erythromycin A oxime, which introduces a nitrogen atom into the macrolactone ring. This reaction converts the 9-keto group of erythromycin A oxime into a cyclic imino ether intermediate (9a-aza-9a-homoerythromycin A iminoether) (Figure 1). Subsequent hydrogenation of the imino ether using platinum oxide (PtO₂) or palladium catalysts yields 9-deoxo-9a-aza-9a-homoerythromycin A, a primary intermediate.
The final step involves reductive methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction), which introduces a methyl group at the 9a-position to produce azithromycin. This pathway ensures structural stability by preventing acid-catalyzed hemiketal formation, a common degradation route for erythromycin derivatives.
Precursor Utilization:
- Erythromycin A: Fermentation-derived starting material.
- Hydroxylamine hydrochloride: Converts erythromycin A to its oxime.
- Formaldehyde/formic acid: Methylation agents for the final step.
Industrial-Scale Production Methodologies
Industrial production optimizes yield and purity through precise control of reaction conditions. A patented method (WO2003102009A1) highlights the following steps:
- Hydrogenation: Conducted in acidified water (pH > 4) with Pt/C catalyst at 10–40 bar H₂ and 10–15°C.
- Crystallization: The intermediate 9-deoxo-9a-aza-9a-homoerythromycin A is isolated via acetone-water antisolvent crystallization (78–80% yield).
- Methylation: Performed in isopropyl acetate with formaldehyde and formic acid at reflux (95% yield).
Key Industrial Challenges:
- Impurity control: Degradation of intermediates in acetic acid solvents necessitates water-based systems.
- Catalyst efficiency: Pt/C loading (50–100 g/kg substrate) ensures complete hydrogenation without byproducts.
Table 1: Comparison of Industrial Methodologies
| Parameter | Patent WO2003102009A1 | One-Pot Method |
|---|---|---|
| Solvent System | Water | Acetic acid |
| Catalyst | Pt/C | Rh/Pd |
| Intermediate Crystallization | Acetone-water | Not required |
| Final Yield | 95% | 71% |
Crystallization and Polymorphic Phase Transformations
Azithromycin exists in multiple solid-state forms, including dihydrate, monohydrate, and anhydrous phases. The dihydrate form (AZM-DH) is thermodynamically stable and industrially preferred.
Crystallization Dynamics:
- Solvent Systems: Acetone-water mixtures promote dihydrate formation but induce agglomeration due to surface nucleation during hydrate transformation.
- Phase-Specific Solubility: Dihydrate solubility in water is 0.22 mg/mL (25°C), while the amorphous form exhibits 339% higher solubility.
Polymorphic Transformations:
- Hydrate-to-Anhydrous Transition: Heating AZM-DH above 388 K induces a reversible orthorhombic-to-triclinic phase change.
- Irreversible Amorphization: Temperatures >395 K destabilize the lattice, forming an amorphous phase.
Table 2: Polymorphic Properties of Azithromycin
| Form | Stability | XRD Peaks (2θ) | Water Content |
|---|---|---|---|
| Dihydrate | High | 7.8°, 15.6°, 23.4° | 4.8% |
| Monohydrate | Metastable | 8.2°, 16.1°, 24.7° | 2.4% |
| Anhydrous | Amorphous | Broad halo | 0% |
Mechanistic Insights:
Azithromycin achieves its primary antimicrobial effect through selective binding to the bacterial ribosome, specifically targeting the 50S ribosomal subunit. This interaction occurs within the nascent peptide exit tunnel, a critical component of the protein synthesis machinery [1] [2].
Binding Site Specificity and Molecular Interactions
The molecular mechanism of azithromycin's ribosomal binding involves multiple specific interaction sites within the 50S subunit. The drug binds at a site near the peptidyl transferase center on 23S ribosomal ribonucleic acid, particularly within the nascent peptide exit tunnel [2]. This tunnel, approximately 100 Å long and 10-20 Å wide, serves as the pathway through which newly synthesized proteins emerge from the ribosome.
Azithromycin demonstrates unique binding characteristics compared to other macrolides, exhibiting dual-binding properties. One azithromycin molecule interacts with domains IV and V of 23S ribosomal ribonucleic acid, while a second molecule interacts with ribosomal proteins L4 and L22 and domain II of 23S ribosomal ribonucleic acid [1] [3]. This dual-binding mechanism allows azithromycin to be considered a dual-binding ribosome inhibitor, providing enhanced stability and efficacy.
Time-Resolved Binding Process
The binding process of azithromycin to Escherichia coli ribosomes occurs through a sophisticated two-step mechanism. Initially, azithromycin recognizes the ribosomal machinery and places itself in a low-affinity site located in the upper part of the exit tunnel [4] [5]. This first step involves rapid initial binding with relatively weak affinity.
The second step involves the slow formation of a final complex that is significantly tighter and more potent in preventing the synthesis of nascent peptides through the exit tunnel [4]. This time-resolved binding process explains the prolonged effects of azithromycin and its ability to maintain therapeutic concentrations at the target site.
Structural Determinants of Binding Affinity
Critical structural elements within the ribosome determine azithromycin's binding affinity and specificity. The substitution of uracil by cytosine at nucleoside 2609 of 23S ribosomal ribonucleic acid facilitates the shift of azithromycin to the high-affinity binding site [4]. This nucleotide position is crucial for the drug's interaction with the ribosome.
The binding affinity is also influenced by ionic conditions. High concentrations of magnesium ions hinder azithromycin binding to both low-affinity and high-affinity sites, while polyamines specifically attenuate the formation of the final high-affinity complex without significantly affecting initial binding [4].
Species-Specific Binding Variations
Azithromycin exhibits species-specific binding patterns that reflect structural differences between bacterial ribosomes. In Escherichia coli, one molecule of azithromycin binds per ribosome at a time, with low-affinity and high-affinity sites being mutually exclusive [4]. In contrast, in Deinococcus radiodurans, two molecules of azithromycin bind cooperatively to the ribosome, confirming crystallographic observations and supporting the concept that species-specific structural differences account for variations in antibiotic binding modes [4].
Immunomodulatory Pathways and Cytokine Regulation
Beyond its antimicrobial properties, azithromycin demonstrates significant immunomodulatory effects through interference with key inflammatory signaling pathways. These effects contribute to its therapeutic efficacy in chronic inflammatory conditions and provide mechanisms for tissue repair and inflammation resolution.
Nuclear Factor-Kappa B Pathway Modulation
Azithromycin exerts profound effects on the nuclear factor-kappa B signaling pathway, a central regulator of inflammatory gene expression. The drug prevents the nuclear translocation of activated nuclear factor-kappa B subunits, thereby reducing the upregulation of proinflammatory gene expression [6] [7] [8].
The mechanism involves inhibition of p65 nuclear translocation while simultaneously affecting the degradation of inhibitory kappa B alpha. Azithromycin delays the degradation kinetics of inhibitory kappa B alpha, and at higher concentrations, blocks its degradation entirely [7]. This effect is mediated through decreased inhibitory kappa B kinase beta kinase activity, with a direct correlation observed between increasing azithromycin concentrations and increased inhibitory kappa B kinase beta protein expression [7].
Signal Transducer and Activator of Transcription Pathway Inhibition
Azithromycin significantly impacts the signal transducer and activator of transcription 1 pathway, which plays a crucial role in interferon-gamma responses and classical macrophage activation. The drug decreases signal transducer and activator of transcription 1 phosphorylation in a concentration-dependent manner [7]. This inhibition is mechanistically linked to the drug's effects on inhibitory kappa B kinase beta, as treatment with inhibitory kappa B kinase beta inhibitors reverses the azithromycin-induced reduction in signal transducer and activator of transcription 1 phosphorylation [7].
Inflammasome Regulation and Interleukin-1 Beta Modulation
Azithromycin demonstrates unique effects on inflammasome activation, particularly targeting the NACHT, LRR, and PYD domains-containing protein 3 inflammasome. The drug specifically inhibits interleukin-1 alpha and interleukin-1 beta secretion upon lipopolysaccharide stimulation [9] [10]. This effect is mediated through destabilization of NACHT, LRR, and PYD domains-containing protein 3 messenger ribonucleic acid, reducing both steady-state messenger ribonucleic acid levels and mRNA stability by approximately 50-62% [10].
The inflammasome inhibitory effects of azithromycin are dependent on intracellular drug accumulation, as interference with calcium-dependent uptake abolishes the cytokine-modulatory effects [9]. The drug shows selectivity for lipopolysaccharide-induced responses while having minimal effect on flagellin-induced inflammasome activation [9].
Autophagy Flux Modulation
Azithromycin significantly affects autophagy, a cellular process involved in protein degradation and inflammatory regulation. At therapeutic concentrations, azithromycin increases the number of autophagosomes in macrophages through inhibition of autophagosome degradation rather than increased synthesis [6]. This occurs through inhibition of lysosomal acidification, which prevents autophagosome clearance [6].
The modulation of autophagy by azithromycin has important implications for inflammatory regulation, particularly in conditions involving cystic fibrosis transmembrane conductance regulator dysfunction. Restoration of efficient autophagy has been shown to suppress excessive proinflammatory cytokine production and improve clinical outcomes [6].
Macrophage Polarization and Phenotype Switching
Azithromycin induces significant changes in macrophage polarization, shifting cells from a classically activated M1 phenotype toward an alternatively activated M2 phenotype. This shift is characterized by reduced production of proinflammatory cytokines including interleukin-12 and interleukin-6, increased production of anti-inflammatory interleukin-10, and a 60% decrease in the interleukin-12 to interleukin-10 ratio [11] [12].
The phenotypic shift is accompanied by altered receptor expression, with increased expression of M2-associated receptors including mannose receptor and CD23, and decreased expression of M1-associated CCR7 [11]. Functionally, azithromycin increases arginase activity 10-fold in cells stimulated with interferon-gamma and lipopolysaccharide, while attenuating inducible nitric oxide synthase protein concentrations [11].
Impact on Bacterial Biofilm Formation and Quorum Sensing
Azithromycin exerts significant effects on bacterial biofilm formation and quorum sensing systems, contributing to its therapeutic efficacy in chronic bacterial infections. These effects occur at sub-minimum inhibitory concentrations and involve multiple molecular mechanisms.
Quorum Sensing Inhibition in Gram-Negative Bacteria
Azithromycin demonstrates extensive quorum sensing antagonistic activities against Pseudomonas aeruginosa, a major pathogen in chronic infections. The drug inhibits both the LasI/LasR and RhlI/RhlR quorum sensing systems, leading to reduced virulence factor production and impaired biofilm formation [13] [14] [15].
The mechanism involves inhibition of autoinducer synthesis, particularly affecting the production of N-acyl homoserine lactone signaling molecules. Azithromycin causes a 79% decrease in 3-oxo-C12-homoserine lactone secretion and strongly represses C4-homoserine lactone secretion during early growth stages [16]. The drug affects the transcriptional regulation of representative virulence genes, proposing a relationship where LasI acts as a cell density sensor and RhlI functions as a fine-tuning mechanism for coordination between different quorum sensing systems [16].
Effects on Bacterial Motility and Biofilm Architecture
Azithromycin significantly impacts bacterial motility, which is closely linked to biofilm formation and quorum sensing. In Pseudomonas aeruginosa, the drug reduces both swarming and twitching motility, with 75% and 74.3% of tested isolates showing reduced motility, respectively [17]. This reduction in motility directly correlates with impaired biofilm formation capabilities.
The drug affects biofilm architecture by altering the structural organization of bacterial communities. In Haemophilus influenzae, subinhibitory concentrations of azithromycin significantly decrease biofilm biomass and maximal thickness in both forming and established biofilms [18] [19]. The effect is specific to azithromycin, as other antibiotics like gentamicin show no comparable antibiofilm properties at subinhibitory concentrations.
LuxS Gene Regulation and Autoinducer-2 Signaling
Azithromycin affects the universal quorum sensing system mediated by the LuxS gene and autoinducer-2 signaling. The drug downregulates luxS gene expression, which encodes the synthase responsible for autoinducer-2 production [17]. This universal signaling system is involved in interspecies communication and biofilm formation across multiple bacterial species.
The inhibition of luxS expression by azithromycin disrupts the production of autoinducer-2, which serves as a universal signal molecule that can be used by various bacteria for communication among and between species [20]. This broad-spectrum effect on quorum sensing contributes to azithromycin's efficacy against mixed bacterial populations in chronic infections.
Species-Specific Biofilm Inhibition Mechanisms
Azithromycin demonstrates species-specific mechanisms of biofilm inhibition that reflect the diversity of bacterial biofilm formation strategies. In Staphylococcus xylosus, the drug inhibits biofilm formation by affecting protein expression patterns, particularly downregulating proteins involved in histidine biosynthesis [21] [22]. The drug shows six bond interactions with imidazole glycerophosphate dehydratase, a key enzyme in histidine biosynthesis that influences biofilm formation [21].
In Escherichia coli, azithromycin affects biofilm formation through modulation of multiple cellular processes. The drug reduces the ability of bacteria to form curli fimbriae and affects motility in planktonic stages, although these effects are less pronounced in established biofilms [23]. The minimum biofilm eradication concentrations are significantly higher than minimum inhibitory concentrations, often 16-256 times greater than corresponding minimum bactericidal concentrations [23].
Molecular Mechanisms of Biofilm Disruption
The molecular mechanisms underlying azithromycin's antibiofilm effects involve multiple cellular targets beyond traditional protein synthesis inhibition. The drug affects the expression of genes involved in biofilm matrix production, particularly those encoding extracellular polymeric substances and exopolysaccharides [22].
Azithromycin also modulates the expression of genes involved in bacterial adhesion and surface attachment, critical early steps in biofilm formation. The drug's effects on ribosomal protein expression create a cellular environment that is less conducive to biofilm development, with most ribosomal proteins being upregulated while biofilm-associated proteins are downregulated [21].
The disruption of established biofilms involves interference with the maintenance mechanisms that support mature biofilm communities. Azithromycin affects the production of signaling molecules that coordinate biofilm architecture and cellular differentiation within the biofilm matrix, leading to structural instability and increased susceptibility to environmental stresses [22] [18].
Purity
XLogP3
Exact Mass
Appearance
Storage
Associated Chemicals
Wikipedia
Azithromycin dihydrate
Drug Warnings
Pregnancy risk category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
The most frequent adverse effects of azithromycin involve the GI tract (i.e., diarrhea/loose stools, nausea, abdominal pain). While these adverse effects generally are mild to moderate in severity and occur less frequently than with oral erythromycin, adverse GI effects are the most frequent reason for discontinuing azithromycin therapy. Administration of conventional azithromycin tablets or oral suspension with food may improve GI tolerability.
Azithromycin has been detected in human milk. The drug should be used with caution in nursing women.
For more Drug Warnings (Complete) data for AZITHROMYCIN (30 total), please visit the HSDB record page.
Biological Half Life
An elimination half-life of 54.5 hours has been reported in children 4 months to 15 years of age receiving single or multiple oral doses of azithromycin.
Plasma azithromycin concentrations following a single 500-mg oral or IV dose decline in a polyphasic manner with a terminal elimination half-life averaging 68 hours. The high values for apparent steady-state volume of distribution (31.3-33.3 L/kg) and plasma clearance (630 mL/minute, 10.18 mL/minute per kg) of azithromycin suggest that the prolonged half-life is related to extensive uptake and subsequent release of the drug from tissues. The average tissue half-life of azithromycin is estimated to be 1-4 days. The half-life of the drug in peripheral leukocytes ranges from 34-57 hours.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Methods of Manufacturing
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/
Analytic Laboratory Methods
Analyte: Azithromycin; matrix: blood, tissue; procedure: high performance liquid chromatography; limit of detection: 100 ng/g (tissue)
Analyte: Azithromycin; matrix: blood, gastric juice, gastric mucosa, saliva, vitreous humor; procedure: high performance liquid chromatography; limit of detection: 10 ng/mL
Analyte: Azithromycin; matrix: blood, bronchoalveolar lavage fluid; procedure: high performance liquid chromatography; limit of detection: 2 ng/ml (BAL and leucocytes), 10 ng/mL (serum)
For more Analytic Laboratory Methods (Complete) data for AZITHROMYCIN (16 total), please visit the HSDB record page.
Storage Conditions
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a freezer.
Commercially available azithromycin 250- or 500-mg tablets should be stored at 15-30 °C.
Azithromycin powder in single-dose packets for oral suspension should be stored at 5-30 °C. Following reconstitution, the entire contents of the single-dose packet should be ingested immediately.10 Azithromycin powder for extended-release oral suspension should be stored at 30 °C or lower. Following reconstitution, azithromycin single-dose extended-release oral suspension should be stored in the original bottle at 25 °C but may be exposed to 15-30 °C. The reconstituted suspension should be consumed within 12 hours.
For more Storage Conditions (Complete) data for AZITHROMYCIN (6 total), please visit the HSDB record page.
Interactions
Although specific drug interaction studies have not been performed with azithromycin, concomitant use with other macrolides has resulted in increased phenytoin concentrations. Therefore, the patient should be carefully monitored if azithromycin and phenytoin are used concomitantly.
Although the single-dose extended-release oral suspension of azithromycin may be taken without regard to antacids containing magnesium hydroxide and/or aluminum hydroxide, conventional oral azithromycin preparations (tablets or oral suspension) should not be administered simultaneously with aluminum- or magnesium-containing antacids. A study using azithromycin capsules (no longer commercially available) indicate that administration of oral azithromycin 500 mg with an aluminum- and magnesium hydroxide-containing antacid resulted in a decreased rate of absorption of azithromycin as evidenced by 24% reduction in peak serum azithromycin concentrations; however, the extent of azithromycin absorption (AUC) was unaffected.
Although specific drug interaction studies have not been performed with azithromycin, concomitant use with other macrolides has resulted in increased concentrations of ergot alkaloids (ergotamine, dihydroergotamine). Therefore, the patient should be carefully monitored if azithromycin and ergot alkaloids are used concomitantly.
For more Interactions (Complete) data for AZITHROMYCIN (14 total), please visit the HSDB record page.
Dates
2: Kolditz M, Lück C. [Legionella and Legionellosis]. Dtsch Med Wochenschr. 2019 Aug;144(15):1030-1033. doi: 10.1055/a-0662-9330. Epub 2019 Jul 26. German. PubMed PMID: 31350743.
3: Harvie MCG, Carey AJ, Armitage CW, O'Meara CP, Peet J, Phillips ZN, Timms P, Beagley KW. Chlamydia-infected macrophages are resistant to azithromycin treatment and are associated with chronic oviduct inflammation and hydrosalpinx development. Immunol Cell Biol. 2019 Jul 26. doi: 10.1111/imcb.12285. [Epub ahead of print] PubMed PMID: 31348541.
4: Stidham RA, Richmond-Haygood M. Case report: Possible psittacosis in a military family member-clinical and public health management issues in military settings. MSMR. 2019 Jul;26(7):2-7. PubMed PMID: 31347370.
5: Tran NH, Hoang L, Nghiem LD, Nguyen NMH, Ngo HH, Guo W, Trinh QT, Mai NH, Chen H, Nguyen DD, Ta TT, Gin KY. Occurrence and risk assessment of multiple classes of antibiotics in urban canals and lakes in Hanoi, Vietnam. Sci Total Environ. 2019 Jul 8;692:157-174. doi: 10.1016/j.scitotenv.2019.07.092. [Epub ahead of print] PubMed PMID: 31344569.
6: Bailey AL, Potter RF, Wallace MA, Johnson C, Dantas G, Burnham CA. Genotypic and Phenotypic Characterization of Antimicrobial Resistance in Neisseria gonorrhoeae: a Cross-Sectional Study of Isolates Recovered from Routine Urine Cultures in a High-Incidence Setting. mSphere. 2019 Jul 24;4(4). pii: e00373-19. doi: 10.1128/mSphere.00373-19. PubMed PMID: 31341071.
7: Sherrard J, Jensen JS. Chlamydia treatment failure after repeat courses of azithromycin and doxycycline. Int J STD AIDS. 2019 Jul 23:956462419857303. doi: 10.1177/0956462419857303. [Epub ahead of print] PubMed PMID: 31335275.
8: Baker KR, Jana B, Hansen AM, Nielsen HM, Franzyk H, Guardabassi L. Repurposing Azithromycin and Rifampicin Against Gram-Negative Pathogens by Combination With Peptidomimetics. Front Cell Infect Microbiol. 2019 Jul 2;9:236. doi: 10.3389/fcimb.2019.00236. eCollection 2019. PubMed PMID: 31334131; PubMed Central PMCID: PMC6615261.
9: Beale MA, Marks M, Sahi SK, Tantalo LC, Nori AV, French P, Lukehart SA, Marra CM, Thomson NR. Genomic epidemiology of syphilis reveals independent emergence of macrolide resistance across multiple circulating lineages. Nat Commun. 2019 Jul 22;10(1):3255. doi: 10.1038/s41467-019-11216-7. PubMed PMID: 31332179; PubMed Central PMCID: PMC6646400.
10: Gusmaroli L, Buttiglieri G, Petrovic M. The EU watch list compounds in the Ebro delta region: Assessment of sources, river transport, and seasonal variations. Environ Pollut. 2019 Jul 11;253:606-615. doi: 10.1016/j.envpol.2019.07.052. [Epub ahead of print] PubMed PMID: 31330352.
11: Bhatti JM, Memon Y, Sarfaraz S, Salahuddin N. An Unusual Case of Extensively Drug Resistant Typhoid Fever. Cureus. 2019 May 14;11(5):e4664. doi: 10.7759/cureus.4664. PubMed PMID: 31328056; PubMed Central PMCID: PMC6634284.
12: Xu P, Zeng L, Xiong T, Choonara I, Qazi S, Zhang L. Safety of azithromycin in paediatrics: a systematic review protocol. BMJ Paediatr Open. 2019 Jun 19;3(1):e000469. doi: 10.1136/bmjpo-2019-000469. eCollection 2019. PubMed PMID: 31321320; PubMed Central PMCID: PMC6598555.
13: Cook S, Conway RJH, Pinto-Sander N, Soni S. Delayed clearance of Mycoplasma genitalium following azithromycin treatment. Sex Transm Infect. 2019 Aug;95(5):392. doi: 10.1136/sextrans-2019-054064. PubMed PMID: 31320600.
14: Kennedy K, Cobbold SA, Hanssen E, Birnbaum J, Spillman NJ, McHugh E, Brown H, Tilley L, Spielmann T, McConville MJ, Ralph SA. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking. PLoS Biol. 2019 Jul 18;17(7):e3000376. doi: 10.1371/journal.pbio.3000376. [Epub ahead of print] PubMed PMID: 31318858.
15: Thornhill MH, Dayer MJ, Durkin MJ, Lockhart PB, Baddour LM. Risk of Adverse Reactions to Oral Antibiotics Prescribed by Dentists. J Dent Res. 2019 Jul 17:22034519863645. doi: 10.1177/0022034519863645. [Epub ahead of print] PubMed PMID: 31314998.
16: Tantengco OAG, Yanagihara I. Current understanding and treatment of intra-amniotic infection with Ureaplasma spp. J Obstet Gynaecol Res. 2019 Jul 16. doi: 10.1111/jog.14052. [Epub ahead of print] PubMed PMID: 31313469.
17: Kardeh S, Saki N, Jowkar F, Kardeh B, Moein SA, Khorraminejad-Shirazi MH. Efficacy of Azithromycin in Treatment of Acne Vulgaris: A Mini Review. World J Plast Surg. 2019 May;8(2):127-134. doi: 10.29252/wjps.8.2.127. Review. PubMed PMID: 31309049; PubMed Central PMCID: PMC6620802.
18: Del Pozo AA, Angulo-Cruzado M, Amenero-Vega R, Álvarez-Lulichac A, Fernández-Cosavalente H, Barboza-Meca J, Rodriguez-Morales AJ. Hepatosplenic abscesses in an immunocompetent child with cat-scratch disease from Peru. Ann Clin Microbiol Antimicrob. 2019 Jul 15;18(1):23. doi: 10.1186/s12941-019-0322-0. PubMed PMID: 31307480; PubMed Central PMCID: PMC6628487.
19: Ramadhani AM, Derrick T, Macleod D, Massae P, Malisa A, Mbuya K, Mtuy T, Makupa W, Roberts CH, Bailey RL, Mabey DCW, Holland MJ, Burton MJ. Ocular immune responses, Chlamydia trachomatis infection and clinical signs of trachoma before and after azithromycin mass drug administration in a treatment naïve trachoma-endemic Tanzanian community. PLoS Negl Trop Dis. 2019 Jul 15;13(7):e0007559. doi: 10.1371/journal.pntd.0007559. eCollection 2019 Jul. PubMed PMID: 31306419.
20: Schiaffino F, Platts-Mills J, Kosek MN. A One Health approach to prevention, treatment, and control of campylobacteriosis. Curr Opin Infect Dis. 2019 Jul 11. doi: 10.1097/QCO.0000000000000570. [Epub ahead of print] PubMed PMID: 31305492.
